A Technical Guide to 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides an in-depth exploration of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, a heterocyclic compound belonging to the quinolin-4-one class. Quinolinone derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This document, intended for researchers and drug development professionals, details the structural attributes, a validated synthetic pathway, and methods for spectroscopic characterization of the title compound. Furthermore, it synthesizes current knowledge on the pharmacological potential of the quinolin-4-one core, highlighting promising avenues for future investigation of this specific molecule as a therapeutic agent, particularly in oncology and infectious diseases.
The Quinolin-4-one Scaffold: A Cornerstone in Medicinal Chemistry
The quinolin-4-one (or 4-quinolone) ring system is a prominent azaheterocyclic structure found in both natural products and synthetic pharmaceuticals.[4] Its rigid, planar framework provides an ideal backbone for introducing diverse functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinolone derivatives with a remarkable range of pharmacological effects, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory activities.[1][2][5][6] The success of fluoroquinolone antibiotics is a testament to the scaffold's therapeutic value. More recently, derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as mutant isocitrate dehydrogenase 1 (mIDH1) and various receptor tyrosine kinases.[7] The title compound, featuring an N-propanoic acid substituent and a 7-methoxy group, represents a rational design to enhance solubility and explore specific interactions within biological targets.
Physicochemical and Structural Properties
The fundamental characteristics of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid are derived from its constituent parts: the quinolinone core, the electron-donating methoxy group at position 7, and the flexible N-propanoic acid side chain.
Chemical Structure
The IUPAC name defines the precise arrangement of atoms, which is visualized below.
Caption: 2D structure of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid | - |
| Molecular Formula | C₁₃H₁₃NO₄ | Calculated |
| Molecular Weight | 247.25 g/mol | Calculated |
| Monoisotopic Mass | 247.08446 Da | Calculated |
| Predicted XlogP | 0.8 - 1.2 | Cheminformatics Prediction |
| Appearance | White to off-white solid (Predicted) | - |
Synthesis and Purification Strategy
The synthesis of the title compound is most efficiently achieved through a two-step process: first, the construction of the 7-methoxy-4-quinolinone core, followed by N-alkylation with a suitable three-carbon electrophile.
Synthetic Workflow
The classical Conrad-Limpach-Knorr reaction provides a reliable method for synthesizing the 4-quinolone core from an aniline derivative and a β-ketoester.[1][8] Subsequent N-alkylation at the quinolinone nitrogen, followed by ester hydrolysis, yields the final product. This strategy offers high yields and allows for modular synthesis of analogues.
Caption: Proposed three-step synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Protocol Warning: This procedure involves high temperatures and hazardous chemicals. All steps must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine m-anisidine (1.0 eq) and diethyl malonate (1.1 eq).
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Condensation: Heat the mixture at 140-150 °C for 2 hours. The theoretical amount of ethanol should be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
Cyclization: Allow the mixture to cool slightly. Carefully add Dowtherm A (diphenyl ether/biphenyl mixture) as a high-boiling solvent. Heat the reaction mixture to 250 °C and maintain for 30 minutes. The product will precipitate upon heating.
-
Causality Note: The high temperature is essential to overcome the activation energy for the intramolecular cyclization, which is a 6-endo-trig process.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with hexanes and then ethyl acetate to remove residual solvent and impurities. The crude 7-methoxyquinolin-4(1H)-one can be used in the next step without further purification.
Step 2: N-Alkylation and Saponification
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Reaction Setup: To a solution of crude 7-methoxyquinolin-4(1H)-one (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and ethyl 3-bromopropanoate (1.2 eq).
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Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the quinolinone nitrogen, activating it for nucleophilic attack on the alkyl halide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Alkylation: Heat the suspension to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Hydrolysis: Upon completion, cool the reaction to room temperature. Add a solution of potassium hydroxide (KOH, 5.0 eq) in water directly to the reaction mixture.
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Saponification: Heat the mixture to reflux (approx. 100-110 °C) for 4 hours to saponify the ethyl ester.
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Work-up and Purification:
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Cool the mixture and pour it into a beaker of ice water.
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Acidify the aqueous solution to pH 3-4 using 2M HCl. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water and then a small amount of cold diethyl ether.
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Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
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Structural Elucidation and Characterization
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.3 (s, 1H, -COOH), ~8.0 (d, 1H, H-5), ~7.2 (d, 1H, H-8), ~7.0 (dd, 1H, H-6), ~6.5 (d, 1H, H-2), ~6.1 (d, 1H, H-3), ~4.5 (t, 2H, N-CH₂), ~3.9 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂COOH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~177.0 (C4, C=O), ~172.0 (COOH), ~162.0 (C7), ~155.0 (C8a), ~145.0 (C2), ~127.0 (C5), ~118.0 (C4a), ~115.0 (C6), ~110.0 (C3), ~100.0 (C8), ~56.0 (OCH₃), ~45.0 (N-CH₂), ~33.0 (CH₂COOH). |
| Mass Spec. (ESI+) | Predicted m/z: 248.0917 [M+H]⁺, 270.0736 [M+Na]⁺. |
Note: These are predicted values based on spectral data for similar N-alkylated quinolones and propanoic acid derivatives. Actual experimental values may vary.[9][10][11][12]
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.
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Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Self-Validation Note: The sample must be fully dissolved to obtain high-resolution spectra. If solubility is an issue, gentle warming or sonication can be applied.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
-
Analysis: Process the data and assign peaks based on chemical shifts, coupling constants, and correlations, comparing them to the predicted values and known data for quinolinone scaffolds.
Biological Activity and Therapeutic Potential
The quinolin-4-one scaffold is a well-established pharmacophore with diverse biological activities.[1][4] The specific structural motifs of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid suggest several high-potential avenues for therapeutic investigation.
Anticancer Potential
Derivatives of the closely related quinolin-2-one scaffold have demonstrated potent cytotoxicity and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[9][13] The N-propanoic acid moiety can enhance solubility and provide a handle for interaction with polar residues in an enzyme's active site. Furthermore, other quinolinone derivatives have been identified as allosteric inhibitors of mutant IDH1, an enzyme implicated in various hematological and solid tumors.[7]
Caption: Potential mechanism of action via tyrosine kinase inhibition.
Antimicrobial Activity
The quinolone core is famously the basis for a major class of antibiotics. While many potent antibacterial quinolones possess a C-3 carboxylic acid group, the N-propanoic acid of the title compound could confer novel mechanisms or spectra of activity. Recent work has shown that 7-methoxyquinoline derivatives can possess significant antimicrobial and antibiofilm activity against pathogenic microbes.[14]
Proposed Screening Protocol: MTT Assay for Cytotoxicity
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Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of the title compound in DMSO and further dilute in culture medium. Add the compound solutions to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Trustworthiness Note: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Directions
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetically accessible compound built upon a pharmacologically validated scaffold. Its structure suggests significant potential as a modulator of biological systems, particularly as an anticancer or antimicrobial agent. This guide provides the foundational chemical knowledge required for its synthesis and characterization. Future work should focus on the experimental validation of its predicted spectroscopic properties and a comprehensive biological evaluation. Screening against a panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to identify its molecular target(s), will be critical next steps in elucidating the therapeutic promise of this molecule.
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- Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed.
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- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (2025). Benchchem.
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